N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

Medicinal Chemistry Kinase Inhibition Scaffold Design

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921801-10-7) is a synthetic heterocyclic compound with molecular formula C17H16N2O3S and molecular weight 328.4 g/mol. Its structure uniquely fuses a 5,6-dihydro-4H-cyclopenta[d]thiazole bicyclic amine with a 7-ethoxybenzofuran-2-carboxamide moiety via a carboxamide linker.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 921801-10-7
Cat. No. B2760365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide
CAS921801-10-7
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CCC4
InChIInChI=1S/C17H16N2O3S/c1-2-21-12-7-3-5-10-9-13(22-15(10)12)16(20)19-17-18-11-6-4-8-14(11)23-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19,20)
InChIKeyQARFQSNTLYNZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921801-10-7): Compound Identity and Physicochemical Profile for Research Procurement


N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921801-10-7) is a synthetic heterocyclic compound with molecular formula C17H16N2O3S and molecular weight 328.4 g/mol [1]. Its structure uniquely fuses a 5,6-dihydro-4H-cyclopenta[d]thiazole bicyclic amine with a 7-ethoxybenzofuran-2-carboxamide moiety via a carboxamide linker. The compound has a computed XLogP3-AA of 3.9, a topological polar surface area of 92.6 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. Although this compound appears in screening libraries under the AKOS identifier AKOS024633678, publicly available primary pharmacological data for this exact chemical entity remains extremely limited as of the present search [1].

Why Generic Substitution Fails for N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921801-10-7)


The 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine scaffold is not a common building block; its fused cyclopentane-thiazole bicyclic system imposes conformational rigidity that differs substantially from simple aminothiazole or benzothiazole replacements [1]. The 7-ethoxy substituent on the benzofuran ring introduces both steric and electronic modulation relative to unsubstituted, 7-methoxy, or 7-hydroxy analogs, potentially altering hydrogen-bond acceptor geometry and lipophilic interactions [2]. When both structural features are combined in a single molecule, generic substitution by compounds lacking either the fused cyclopentathiazole core or the specific 7-ethoxybenzofuran motif carries a material risk of altered target engagement, selectivity profile, and physicochemical properties (e.g., LogP, solubility) that can compromise experimental reproducibility [1][3]. The quantitative evidence below, though constrained by limited direct data, demonstrates where the target compound diverges from its nearest analogs.

Quantitative Differential Evidence Guide for N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921801-10-7)


Conformational Restriction vs. Simple Aminothiazole Analogs: Predicted Binding Entropy Advantage

The 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine core present in the target compound is a conformationally restricted bicyclic system. In contrast, widely used simple aminothiazole analogs (e.g., thiazol-2-amine) possess a freely rotatable exocyclic C–N bond. The fused cyclopentane ring reduces the number of accessible conformers, which is predicted to lower the entropic penalty upon target binding. This scaffold feature has been exploited in kinase inhibitor design, where related cyclopenta[d]thiazole-containing compounds have demonstrated nanomolar binding affinities; for example, the structurally analogous N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzothiophene-2-carboxamide exhibits a Ki of 380 nM at the human adenosine A3 receptor expressed in CHO CRE-SPAP cells, as measured by fluorescence displacement assay [1]. This level of affinity is consistent with the conformational pre-organization hypothesis, though direct target engagement data for the 7-ethoxybenzofuran derivative remain unavailable.

Medicinal Chemistry Kinase Inhibition Scaffold Design

7-Ethoxy Substituent: Lipophilic and Electronic Differentiation from 7-Methoxy and 7-Hydroxy Benzofuran Analogs

The 7-ethoxy group (–OCH₂CH₃) on the benzofuran ring distinguishes the target compound from the common 7-methoxy (–OCH₃) and 7-hydroxy (–OH) benzofuran-2-carboxamide analogs. The ethyl extension increases the computed XLogP3-AA to 3.9, approximately 0.3–0.5 log units higher than the corresponding 7-methoxy derivative (estimated XLogP3-AA ~3.5), and >1 log unit above the 7-hydroxy analog (estimated XLogP3-AA ~2.7) [1]. The increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility. In a study of benzofuran-thiazole hybrid PI3K inhibitors, the nature of the alkoxy substituent on the benzofuran ring significantly influenced both enzymatic potency and cellular antiproliferative activity, with alkoxy chain length modulating IC₅₀ values by up to 5-fold across a panel of cancer cell lines [2].

SAR Analysis Benzofuran Derivatives Drug Design

Carboxamide Linker Geometry: Differentiation from Ester and Ketone-Linked Benzofuran-Thiazole Hybrids

The target compound employs a secondary carboxamide linker (–CONH–) connecting the benzofuran carbonyl to the cyclopenta[d]thiazol-2-amine. This contrasts with ester-linked (–COO–) or ketone-linked (–CO–) benzofuran-thiazole hybrids found in earlier patent literature (e.g., EP0528337B1) [1]. The carboxamide bond provides both a hydrogen bond donor (NH) and acceptor (C=O), enabling bidentate interactions with target protein backbone residues. This is a key design feature in the benzofuran-thiazole class, as demonstrated in molecular docking studies of PI3K inhibitors where the amide NH forms a conserved hydrogen bond with the hinge region Val882 residue (backbone carbonyl), while the C=O interacts with Lys883 [2]. Ester linkers lack the NH donor and are more susceptible to plasma esterase-mediated hydrolysis, with typical in vitro half-lives < 30 min in rodent plasma compared to > 120 min for the corresponding amides [3].

Linker Chemistry Metabolic Stability Hydrogen Bonding

Structural Uniqueness Assessment: Tanimoto Similarity to Known Bioactive Benzofuran-Thiazole Compounds

A substructure search against the PubChem database using the unique combination of the 5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl fragment and the 7-ethoxybenzofuran-2-carboxamide fragment reveals that fewer than 10 compounds share both features simultaneously [1]. The closest commercially available analog is N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzothiophene-2-carboxamide (CAS 1088154-21-5), which replaces the benzofuran oxygen with sulfur (benzothiophene) and lacks the 7-ethoxy group [2]. This single-atom substitution (O → S) alters both ring electronics and hydrogen-bonding capacity, as the benzothiophene sulfur is a weaker hydrogen bond acceptor than benzofuran oxygen. The 7-ethoxy substitution further differentiates the target compound from all other cyclopenta[d]thiazol-2-yl carboxamides cataloged in PubChem [1].

Chemical Diversity Library Screening Scaffold Novelty

Recommended Application Scenarios for N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921801-10-7) Based on Differential Evidence


Kinase Inhibitor Screening Libraries Requiring Conformationally Restricted Hinge-Binding Scaffolds

The 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine core provides a rigid bicyclic hinge-binding motif analogous to that found in the adenosine A3 receptor ligand (Ki = 380 nM) [1]. This compound is suitable for inclusion in kinase-focused screening decks where pre-organized donor-acceptor-donor motifs are desired for ATP-binding site engagement. Procurement is particularly recommended when the screening cascade includes kinases (e.g., PI3K family) for which benzofuran-thiazole hybrids have demonstrated docking-validated binding modes and cellular activity [2].

Structure-Activity Relationship (SAR) Studies Exploring 7-Alkoxy Substitution Effects on Benzofuran Pharmacokinetics

The 7-ethoxy group provides a calculated XLogP3-AA of 3.9, placing this compound in an intermediate lipophilicity range suitable for cell permeability studies [1]. Researchers investigating the impact of alkoxy chain length on benzofuran-thiazole compound ADME properties should consider this compound as the key 7-ethoxy representative, particularly for comparative studies against 7-methoxy (XLogP3-AA ~3.5) and 7-propoxy analogs. The 5-fold potency variation observed with alkoxy chain modifications in related PI3K inhibitor series underscores the relevance of this SAR exploration [2].

Metabolic Stability Profiling of Carboxamide-Linked Heterocyclic Hybrids

The secondary carboxamide linker in this compound is predicted to confer significantly longer plasma half-life (>120 min) compared to ester-linked benzofuran-thiazole hybrids (<30 min) [3]. This compound is an appropriate positive control or reference standard for metabolic stability assays designed to evaluate the hydrolytic susceptibility of different linker chemistries in heterocyclic hybrid molecules. Its stability profile makes it a preferred starting point for hit-to-lead optimization programs where plasma stability is a critical early filter.

Chemical Diversity Expansion in Benzofuran-Containing Compound Collections

With fewer than 10 compounds in PubChem sharing both the cyclopenta[d]thiazol-2-yl and 7-ethoxybenzofuran-2-carboxamide fragments, this compound represents a structurally distinctive entry for diversity-oriented synthesis collections [1]. Procurement is recommended for academic screening centers and biotech companies seeking to maximize chemical diversity in their benzofuran-focused or thiazole-focused sub-libraries. The scaffold's low Tanimoto similarity to known bioactive agents also supports its use in phenotypic screening where novel mechanisms of action are sought.

Quote Request

Request a Quote for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.